4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug-likeness Permeability

4-[Butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 500149-35-9) is a synthetic small molecule belonging to the benzothiazole sulfonamide class, featuring a 4-methoxy-1,3-benzothiazol-2-yl amide core para-substituted with an N-butyl-N-ethylsulfamoyl benzamide moiety. With a molecular formula of C21H25N3O4S2 and molecular weight of 447.57 g/mol, this compound is catalogued by ChemDiv as screening compound G837-0086 and indexed in the ZINC database as ZINC20326109.

Molecular Formula C21H25N3O4S2
Molecular Weight 447.57
CAS No. 500149-35-9
Cat. No. B2413744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS500149-35-9
Molecular FormulaC21H25N3O4S2
Molecular Weight447.57
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
InChIInChI=1S/C21H25N3O4S2/c1-4-6-14-24(5-2)30(26,27)16-12-10-15(11-13-16)20(25)23-21-22-19-17(28-3)8-7-9-18(19)29-21/h7-13H,4-6,14H2,1-3H3,(H,22,23,25)
InChIKeyJJBODWYDGNICIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 500149-35-9): Procurement-Grade Benzothiazole Sulfonamide for Screening and MedChem Optimization


4-[Butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 500149-35-9) is a synthetic small molecule belonging to the benzothiazole sulfonamide class, featuring a 4-methoxy-1,3-benzothiazol-2-yl amide core para-substituted with an N-butyl-N-ethylsulfamoyl benzamide moiety . With a molecular formula of C21H25N3O4S2 and molecular weight of 447.57 g/mol, this compound is catalogued by ChemDiv as screening compound G837-0086 and indexed in the ZINC database as ZINC20326109 [1][2]. It is supplied as an achiral, drug-like molecule (logP 4.67, tPSA 72.8 Ų) with typical purity of 95% and is available in milligram quantities (32 mg stock) from commercial vendors for high-throughput and targeted screening campaigns [2].

Why Benzothiazole Sulfonamide Analogs Cannot Be Interchanged: Structural Determinants of 500149-35-9 Differentiation


Within the benzothiazole sulfonamide class, seemingly minor variations in the sulfamoyl N-substituent pattern and benzothiazole methoxy position produce substantial differences in lipophilicity, hydrogen-bonding capacity, and target engagement profiles. Published SAR studies on benzothiazole sulfonamide-based FAAH inhibitors and carbonic anhydrase inhibitors demonstrate that the N,N-dialkyl sulfamoyl group modulates both potency and selectivity through steric and electronic effects [1]. The butyl(ethyl) combination in 500149-35-9 yields a computed logP of 4.67 and logD of 4.67, which differs from the dipropyl analog (CAS 319428-51-8) that presents a distinct spatial arrangement of the same carbon count . Furthermore, the 4-methoxy substitution on the benzothiazole ring distinguishes this compound from the 6-methoxy regioisomer class, which exhibits a reported logP of approximately 3.89 . These physicochemical differences translate into divergent solubility, permeability, and protein-binding behaviour, making simple analog substitution scientifically unjustifiable without confirmatory experimental validation in the specific assay system of interest.

Quantitative Differentiation Evidence for 4-[Butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (500149-35-9) Versus Closest Analogs


Lipophilicity Differentiation: Butyl(ethyl) vs. Dipropyl Sulfamoyl Substitution

The N-butyl-N-ethyl sulfamoyl group in 500149-35-9 confers a higher computed logP than the isomeric N,N-dipropyl sulfamoyl analog (CAS 319428-51-8), despite identical molecular formula (C21H25N3O4S2) and mass (447.57 Da). The target compound has a calculated logP of 4.67 and logD of 4.67, representing an increase of approximately 0.7–0.8 log units compared to the reported logP of 3.89 for the 6-methoxy dipropyl regioisomer . This difference in lipophilicity alters predicted membrane permeability and aqueous solubility profiles (logSw −4.22 for 500149-35-9), which directly impacts compound handling, DMSO stock preparation, and assay compatibility in screening workflows .

Lipophilicity Drug-likeness Permeability

Benzothiazole Methoxy Position: 4-OCH3 vs. 6-OCH3 Regioisomeric Differentiation

The 4-methoxy substitution on the benzothiazole ring in 500149-35-9 places the methoxy group adjacent to the endocyclic sulfur at the 3-position, creating a distinct electronic environment and hydrogen-bonding surface compared to the 6-methoxy regioisomer series. Published SAR on benzothiazole amide antimicrobial agents (Argyropoulou et al., 2009) demonstrates that the position of substituents on the benzothiazole ring significantly modulates antibacterial activity, with MIC values spanning over two orders of magnitude (0.3–100 µg/mL) depending on the substitution pattern . While direct comparative bioactivity data for 500149-35-9 vs. its 6-methoxy regioisomer are not available in peer-reviewed literature, the 4-methoxy configuration provides a topologically distinct pharmacophore that cannot be replicated by the 6-methoxy analog, particularly with respect to the orientation of the methoxy oxygen lone pairs relative to the amide NH hydrogen-bond donor .

Regioisomerism Target binding SAR

Database-Annotated Bioactivity Profile: Geminin and mTOR Pathway Activity

The MolBIC bioactivity database reports two measured potency values for 500149-35-9: (i) Potency of ~33,498 nM against Geminin in SW480 human colorectal adenocarcinoma cells, and (ii) Potency of 23,281 nM against serine/threonine-protein kinase mTOR in MEF-1 mouse fibroblast cells [1]. These values place the compound in the low-micromolar activity range for these targets. Notably, the closest commercially available analog, 4-(dipropylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 319428-51-8), and the 6-methoxy regioisomer (CAS 325977-63-7) have no corresponding Geminin or mTOR activity data reported in the MolBIC database, indicating that the specific butyl(ethyl) sulfamoyl-4-methoxy benzothiazole combination may confer a unique bioactivity signature not shared by its closest structural neighbors [1].

Cell proliferation Geminin mTOR Phenotypic screening

Sulfamoyl N-Substituent Bulk: Butyl(ethyl) vs. Benzyl(ethyl) and Methyl(phenyl) Impact on Molecular Properties

Compared to the benzyl(ethyl) analog (CAS 497073-59-3, MW 481.59) and the methyl(phenyl) analog (CAS 497073-54-8, MW 467.56), the butyl(ethyl) compound 500149-35-9 has a lower molecular weight (447.57 Da) and a fully aliphatic sulfamoyl N-substituent lacking aromatic rings . This reduces the topological polar surface area (tPSA 72.8 Ų for 500149-35-9) and eliminates potential π-stacking interactions that the benzyl and phenyl analogs may engage in. In the context of benzothiazole sulfonamide FAAH inhibitor SAR, studies have demonstrated that the sulfamoyl group forms critical hydrogen bonds with catalytic residues while the N-substituent modulates hydrophobic pocket occupancy [1]. The butyl(ethyl) combination offers a distinct steric and hydrophobic profile that is intermediate between the smaller diethyl and the bulkier benzyl(ethyl) variants, potentially enabling fine-tuning of target residence time as observed for benzothiazole-based FAAH inhibitors where subtle N-substituent changes shifted IC50 values from ~2 nM to >100 nM [1].

Molecular recognition Steric effects Library design

Computed Physicochemical Property Profile: Drug-Likeness Assessment vs. Class Benchmarks

500149-35-9 satisfies all four Lipinski Rule of Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and has zero RO5 violations . Its fraction of sp3-hybridized carbons (Fsp3) is 0.33, which is within the optimal range (0.25–0.55) associated with higher clinical success rates [1]. In comparison, the benzyl(ethyl) analog (Fsp3 ≈ 0.17, based on added aromatic carbons) falls below this optimal range, while the dipropyl analog has a similar Fsp3 but a lower predicted logP (~3.89 for the 6-methoxy variant), potentially reducing membrane permeability . The compound's rotatable bond count of 8 is within lead-like space (≤10), and its tPSA of 72.8 Ų is below the 140 Ų threshold for oral bioavailability prediction . These properties collectively position 500149-35-9 as a drug-like screening compound with a balanced physicochemical profile suitable for both biochemical and cell-based assays, whereas more aromatic or less lipophilic analogs may require formulation adjustments or exhibit differential solubility behaviour that could confound cross-compound comparisons.

Drug-likeness ADME prediction Lead-likeness

Recommended Application Scenarios for 4-[Butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (500149-35-9) Based on Differentiated Evidence


Focused Library Design for Proliferation-Associated Target Screening (Geminin/mTOR Pathway)

Based on the MolBIC database bioactivity annotation showing modest potency against Geminin (~33.5 µM, SW480 cells) and mTOR (23.3 µM, MEF-1 cells) [1], 500149-35-9 is suitable as a starting scaffold for medicinal chemistry campaigns targeting cell-cycle regulation or proliferation pathways. Unlike its dipropyl and 6-methoxy analogs that lack any reported Geminin/mTOR activity, this compound provides an immediate structure–activity relationship hypothesis linking the butyl(ethyl) sulfamoyl-4-methoxy benzothiazole pharmacophore to these targets. Procurement is recommended for laboratories conducting proliferation-focused phenotypic screening or seeking to validate Geminin/mTOR hits from virtual screening campaigns.

SAR-by-Catalog Exploration of Sulfamoyl N-Substituent Effects on Lipophilicity and Permeability

The calculated logP of 4.67 and logD of 4.67 for 500149-35-9 position this compound as the most lipophilic member among the readily available 4-methoxy benzothiazole sulfonamide analogs (cf. dipropyl 6-methoxy analog logP ~3.89) . Researchers investigating the relationship between sulfamoyl N-substituent bulk and membrane permeability should procure this compound alongside the dipropyl and benzyl(ethyl) analogs to construct a systematic lipophilicity series. The 0.78 logP differential between 500149-35-9 and the 6-methoxy dipropyl regioisomer provides a quantifiable gradient for testing permeability–activity relationships in cell-based assays such as Caco-2 or PAMPA.

Benzothiazole Sulfonamide Class Reference Standard for Antimicrobial Screening Panels

The benzothiazole sulfonamide class has demonstrated antimicrobial activity with MIC values ranging from 0.3 to 100 µg/mL depending on substitution pattern . 500149-35-9, with its unique 4-methoxy benzothiazole substitution and butyl(ethyl) sulfamoyl group, serves as a structurally distinct reference compound for inclusion in antimicrobial screening panels against Gram-positive bacterial strains. Its aliphatic N-substituent differentiates it from the aromatic benzyl and phenyl sulfamoyl analogs previously studied in the Argyropoulou et al. series, enabling exploration of N-substituent aromaticity as a determinant of antibacterial potency.

Drug-Likeness Benchmark Compound for Computational ADME Model Validation

With zero Lipinski RO5 violations, an Fsp3 of 0.33 (within the optimal 0.25–0.55 range), and a tPSA of 72.8 Ų well below the 140 Ų oral bioavailability threshold [2], 500149-35-9 represents a well-balanced, drug-like small molecule suitable for use as a calibration standard in computational ADME model development. Its physicochemical profile contrasts usefully with the benzyl(ethyl) analog (lower Fsp3, higher MW, additional aromatic ring) and the less lipophilic dipropyl analog, providing a three-point calibration set for validating in silico logP, solubility, and permeability prediction algorithms.

Quote Request

Request a Quote for 4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.